molecular formula C10H7Cl2N3 B8563534 5-(2,4-Dichlorophenyl)pyrazin-2-ylamine

5-(2,4-Dichlorophenyl)pyrazin-2-ylamine

Cat. No. B8563534
M. Wt: 240.09 g/mol
InChI Key: VMAFCLAVDOVYGI-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

The product was prepared analogously to Example 48.1a from 1.74 g (10.0 mmol) of 5-bromopyrazin-2-ylamine and 1.91 g (10.0 mmol) of 2,4-dichlorophenylboric acid. Yield: 800 mg (33% of theoretical); C10H7Cl2N3 (M=240.088); calc.: molpeak (M+H)+240/242/244 (2 Cl); found: molpeak (M+H)+:240/242/244 (2 Cl); Rf value: 0.35 (silica gel, PE/EtOAc 7:3).
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
2,4-dichlorophenylboric acid
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1OB(O)O>CCOC(C)=O>[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
2,4-dichlorophenylboric acid
Quantity
1.91 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)OB(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C=1N=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.